An In-Depth Technical Guide to 4-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one: A Key Intermediate in Modern Drug Discovery
An In-Depth Technical Guide to 4-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one: A Key Intermediate in Modern Drug Discovery
Introduction: The Strategic Importance of the 6-Azaindolin-2-one Scaffold
In the landscape of contemporary medicinal chemistry, the relentless pursuit of novel therapeutic agents has led researchers to explore a vast chemical space. Within this landscape, heterocyclic scaffolds have emerged as privileged structures, owing to their ability to present diverse pharmacophoric features in a defined three-dimensional arrangement. Among these, the pyrrolopyridinone core, and specifically its derivatives, have garnered significant attention. This guide focuses on a particularly valuable building block: 4-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one , also known as 4-bromo-6-azaindolin-2-one.
The strategic importance of this molecule lies in the convergence of several key features. The pyrrolo[2,3-c]pyridin-2(3H)-one core is a bioisostere of the oxindole scaffold found in numerous biologically active compounds. The presence of a bromine atom at the 4-position provides a versatile handle for a wide array of synthetic transformations, most notably transition metal-catalyzed cross-coupling reactions. This allows for the systematic and efficient exploration of the chemical space around the core, a cornerstone of modern drug discovery programs aimed at optimizing potency, selectivity, and pharmacokinetic properties. This guide will provide an in-depth overview of the synthesis, characterization, and strategic applications of 4-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one, offering a technical resource for researchers and professionals in the field of drug development.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a key intermediate is paramount for its effective utilization in multi-step synthetic campaigns. The table below summarizes the key identifiers and computed properties of 4-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one.
| Property | Value | Source |
| IUPAC Name | 4-bromo-1,3-dihydropyrrolo[2,3-c]pyridin-2-one | N/A |
| Synonyms | 4-bromo-6-azaindolin-2-one | N/A |
| CAS Number | 1190318-93-4 | [1] |
| Molecular Formula | C₇H₅BrN₂O | [1] |
| Molecular Weight | 213.03 g/mol | [1] |
| Appearance | Expected to be a solid |
Spectroscopic Characterization (Anticipated):
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methylene protons of the pyrrolone ring. The chemical shifts of the aromatic protons will be influenced by the bromine substituent and the fused ring system. The NH protons of the pyrrolone and pyridine moieties would likely appear as broad singlets. For comparison, the aromatic region of the related 4-bromo-1H-pyrrolo[2,3-c]pyridine shows signals around 8.96, 8.74, 8.37, 7.46, and 6.66 ppm.[2]
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¹³C NMR: The carbon NMR spectrum will display signals corresponding to the seven carbon atoms in the molecule. The carbon atom attached to the bromine will be significantly influenced, and its chemical shift can be a key diagnostic feature.
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Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). The molecular ion peak (M+) would be expected around m/z 212 and 214.
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Infrared (IR) Spectroscopy: The IR spectrum will be characterized by absorption bands corresponding to the N-H stretching vibrations (typically in the range of 3200-3400 cm⁻¹), the C=O stretching of the lactam (around 1680-1720 cm⁻¹), and C-Br stretching vibrations (typically below 700 cm⁻¹).
Synthesis and Purification: A Strategic Approach
The synthesis of 4-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one, while not explicitly detailed in the literature, can be approached through established methodologies for the construction of related azaindolinone scaffolds. A plausible synthetic strategy would involve the initial construction of a substituted pyridine precursor followed by cyclization to form the fused pyrrolone ring.
A general and adaptable synthetic workflow is proposed below, drawing from established procedures for similar heterocyclic systems.
Figure 1: Proposed synthetic workflow for 4-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one.
Detailed Experimental Protocol (Hypothetical, based on related syntheses):
The following protocol is a representative example and may require optimization for specific reaction conditions and scales.
Step 1: Synthesis of a Suitable Pyridine Precursor A potential starting point is the synthesis of an appropriately substituted aminopyridine carboxylic acid or ester. This can often be achieved through multi-step sequences starting from commercially available pyridines.
Step 2: Bromination Selective bromination at the 4-position of the pyridine ring is a critical step. This can be achieved using various brominating agents such as N-bromosuccinimide (NBS) in a suitable solvent. The regioselectivity of this reaction will be dictated by the electronic nature of the substituents already present on the pyridine ring.
Step 3: Cyclization to form the 6-Azaindolin-2-one Ring The final step involves the intramolecular cyclization of the amino and carboxylic acid (or ester) functionalities to form the fused lactam ring. This is often accomplished under thermal conditions or with the aid of a dehydrating agent. A general procedure for the synthesis of azaindolin-2-ones involves the refluxing of a substituted oxindole with an appropriate aldehyde in the presence of a catalytic amount of a base like piperidine in a solvent such as ethanol.[3] While this describes a condensation reaction to form a derivative, the initial formation of the azaindolinone ring itself would follow a related intramolecular condensation principle.
Purification:
Purification of the final product is typically achieved through standard laboratory techniques.
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Extraction: Following the reaction, an aqueous workup is performed to remove inorganic byproducts.
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Chromatography: Column chromatography on silica gel is the most common method for purifying intermediates and the final product. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is often effective.
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Recrystallization: For obtaining highly pure material, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be employed.
The Role of 4-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one in Drug Discovery
The true value of 4-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is realized in its application as a versatile intermediate for the synthesis of biologically active molecules. The bromine atom at the 4-position serves as a linchpin for introducing molecular diversity through cross-coupling reactions.
Figure 2: Cross-coupling reactions enabling diversification of the 4-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one scaffold.
Targeting Key Biological Pathways:
Derivatives of the pyrrolopyridinone scaffold have shown significant promise as inhibitors of several important classes of enzymes, particularly kinases and bromodomains.
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Kinase Inhibition: Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The pyrrolopyridinone scaffold can be elaborated to target the ATP-binding site of various kinases. The strategic introduction of different substituents at the 4-position via cross-coupling reactions allows for the fine-tuning of interactions within the kinase active site, leading to the development of potent and selective inhibitors. For instance, related pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of Fibroblast Growth Factor Receptor (FGFR).[4]
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Bromodomain Inhibition: Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histones and other proteins, playing a key role in the regulation of gene expression. The development of bromodomain inhibitors is a promising therapeutic strategy for cancer and inflammatory diseases. The pyrrolopyridinone core has been identified as a privileged scaffold for the design of potent bromodomain and extra-terminal domain (BET) family inhibitors.
Structure-Activity Relationship (SAR) Insights:
The bromine atom at the 4-position is not merely a synthetic handle; its presence and the subsequent modifications it enables are critical for establishing a favorable structure-activity relationship.
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Exploration of Hydrophobic Pockets: The introduction of various aryl and heteroaryl groups via Suzuki coupling allows for the exploration of hydrophobic pockets within the target protein's binding site. The nature and substitution pattern of these appended rings can significantly impact binding affinity and selectivity.
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Modulation of Physicochemical Properties: The substituents introduced at the 4-position can be used to modulate key physicochemical properties of the molecule, such as solubility, lipophilicity (logP), and metabolic stability. This is a critical aspect of lead optimization in drug discovery.
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Vector for Further Functionalization: The appended groups can themselves be further functionalized to introduce additional points of interaction with the target protein or to attach solubilizing groups.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 4-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one.
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Hazard Statements: Based on data for related brominated aromatic compounds, it is prudent to handle this compound with care. Similar compounds are often classified as harmful if swallowed, causing skin and eye irritation, and may cause respiratory irritation.[1]
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion and Future Perspectives
4-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one represents a strategically important building block in the modern medicinal chemist's toolbox. Its inherent biological relevance as a 6-azaindolin-2-one scaffold, combined with the synthetic versatility afforded by the 4-bromo substituent, makes it a valuable starting point for the development of novel therapeutic agents. The ability to systematically modify this core through a variety of cross-coupling reactions provides a powerful platform for lead discovery and optimization campaigns targeting a range of disease-relevant proteins. As our understanding of the molecular drivers of disease continues to grow, the demand for such versatile and strategically designed chemical intermediates will undoubtedly increase, ensuring that 4-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one and its derivatives will continue to play a significant role in the future of drug discovery.
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